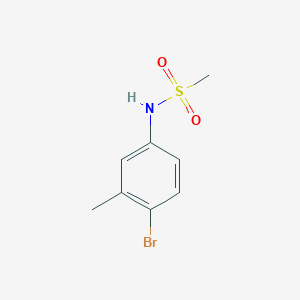

N-(4-bromo-3-methylphenyl)methanesulfonamide

Beschreibung

N-(4-Bromo-3-methylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide (-SO₂NH₂CH₃) group attached to a para-bromo and meta-methyl-substituted benzene ring. This compound belongs to the broader class of aryl methanesulfonamides, which are studied for their structural diversity and applications in medicinal chemistry, material science, and crystallography. Such substitutions are critical in modulating intermolecular interactions, such as hydrogen bonding and π-stacking, which affect crystallization behavior and pharmacological profiles .

Eigenschaften

IUPAC Name |

N-(4-bromo-3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-6-5-7(3-4-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIVQZPQVOVJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)methanesulfonamide typically involves the reaction of 4-bromo-3-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N-(4-bromo-3-methylphenyl)methanesulfonamide may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromo-3-methylphenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of N-(4-azido-3-methylphenyl)methanesulfonamide.

Oxidation: Formation of N-(4-bromo-3-carboxyphenyl)methanesulfonamide.

Reduction: Formation of N-(4-bromo-3-methylphenyl)amine.

Wissenschaftliche Forschungsanwendungen

N-(4-bromo-3-methylphenyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Wirkmechanismus

The mechanism of action of N-(4-bromo-3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation and Electronic Properties

- N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide: DFT studies reveal that the position of the methyl group on the phenyl ring significantly impacts molecular conformation. For example, the 3-methyl derivative exhibits a dihedral angle of 72.8° between the sulfonamide group and the aromatic ring, whereas the 2-methyl analog shows a smaller angle (68.5°), leading to distinct steric and electronic environments. These differences influence NMR chemical shifts (e.g., δ ~2.3 ppm for methyl groups in ¹H-NMR) and vibrational modes in IR spectra, such as S=O stretching frequencies near 1150–1300 cm⁻¹ . Comparison with N-(4-Bromo-3-Methylphenyl)methanesulfonamide: The bromine atom in the target compound introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring compared to methyl-substituted analogs.

Crystallographic and Hydrogen-Bonding Behavior

- N-(4-Hydroxyphenyl)benzenesulfonamide: This derivative forms intermolecular N–H···O and O–H···O hydrogen bonds (bond lengths: ~2.8–3.0 Å), creating a 2D network in the crystal lattice. The hydroxyl group enhances hydrogen-bonding diversity compared to halogenated analogs . Such features contrast with hydroxylated derivatives, which prioritize strong hydrogen bonds over halogen interactions .

Biologische Aktivität

N-(4-bromo-3-methylphenyl)methanesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of N-(4-bromo-3-methylphenyl)methanesulfonamide is C₈H₈BrN₁O₂S. The presence of the bromine atom and the methanesulfonamide group contributes to its unique chemical properties, making it a candidate for various biological applications.

N-(4-bromo-3-methylphenyl)methanesulfonamide exhibits biological activity primarily through its interaction with specific molecular targets.

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or altering receptor function, leading to modulation of signal transduction pathways. This interaction can result in anti-inflammatory and anticancer effects.

- Biochemical Probing : It has been investigated as a biochemical probe for studying enzyme functions, particularly in the context of cancer therapy.

Biological Activity

Research indicates that N-(4-bromo-3-methylphenyl)methanesulfonamide possesses notable biological activities:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, inhibiting specific enzymes or receptors related to microbial growth.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through its interactions with inflammatory mediators.

- Anticancer Activity : The compound has been explored for its potential in cancer treatment, particularly due to its ability to disrupt cellular processes involved in tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(4-bromo-3-methylphenyl)methanesulfonamide:

- Inhibition Studies : A study demonstrated that compounds similar to N-(4-bromo-3-methylphenyl)methanesulfonamide inhibited lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. This suggests that N-(4-bromo-3-methylphenyl)methanesulfonamide may exhibit similar inhibitory effects.

- Cell Line Experiments : In vitro experiments using various cancer cell lines revealed that treatment with N-(4-bromo-3-methylphenyl)methanesulfonamide resulted in significant upregulation of differentiation markers, indicating its potential role as a differentiating agent in cancer therapy .

Data Table: Comparative Biological Activities

| Compound Name | Structural Features | Biological Activity | References |

|---|---|---|---|

| N-(4-bromo-3-methylphenyl)methanesulfonamide | Bromine and methanesulfonamide groups | Antimicrobial, anti-inflammatory, anticancer | |

| N-(4-cyanophenyl)methanesulfonamide | Cyano group instead of bromine | Antimicrobial | |

| N-(4-bromophenyl)methanesulfonamide | Lacks methyl group | Antibacterial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.